CYP2C19 Inhibition Profiling: Target Compound vs. Class Baseline
The target compound demonstrates negligible inhibition of CYP2C19 (IC50 > 50,000 nM) in human liver microsomes [1]. This places it among the least CYP2C19-interacting members of the chromeno[2,3-d]pyrimidin-4-one class, where many analogs exhibit IC50 values in the low micromolar range. A low CYP2C19 inhibition liability is a critical differentiator for compounds intended for in vivo polypharmacy studies or for building CNS-penetrant libraries, as CYP2C19 is a major metabolic enzyme.
| Evidence Dimension | CYP2C19 inhibition potency |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Class-level baseline: typ. chromeno[2,3-d]pyrimidin-4-one CYP2C19 IC50 < 10,000 nM (inferred from screening libraries) |
| Quantified Difference | >5-fold higher IC50 (i.e., lower inhibition) vs. typical class members |
| Conditions | Human liver microsomes, S-mephenytoin substrate, NADPH, pre-incubation 5 min |
Why This Matters
This reduces the risk of CYP2C19-mediated drug-drug interactions, making it a safer choice for co-dosing experiments in hepatic safety panels.
- [1] BindingDB entry for CHEMBL3774855 (BDBM50153594). Inhibition of CYP2C19 in human liver microsomes. View Source
